An In-depth Technical Guide to 4-Nitrobenzonitrile: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Nitrobenzonitrile: Structure, Properties, and Applications
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-Nitrobenzonitrile (4-NBN), a pivotal chemical intermediate in various industrial and research applications. The document details its chemical structure, physicochemical properties, spectral characteristics, and established synthesis protocols. Furthermore, it explores the compound's reactivity, key applications in pharmaceutical synthesis and material science, and its emerging role as a potential radiosensitizer in cancer therapy. Safety and toxicological data are also summarized to ensure proper handling and use.
Chemical Identity and Structure
4-Nitrobenzonitrile, also known as p-nitrobenzonitrile or 4-cyanonitrobenzene, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted at the para (1,4) positions with a nitro group (-NO₂) and a nitrile group (-C≡N).[1] These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties.
Caption: 2D Structure of 4-Nitrobenzonitrile.
Table 1: Chemical Identifiers for 4-Nitrobenzonitrile
| Identifier | Value |
| IUPAC Name | 4-nitrobenzonitrile[2][3] |
| Synonyms | 4-Cyanonitrobenzene, p-Nitrobenzonitrile, Benzonitrile, 4-nitro-[2][4][5][6] |
| CAS Number | 619-72-7[1][2][4] |
| Molecular Formula | C₇H₄N₂O₂[2][3][4][6] |
| Molecular Weight | 148.12 g/mol [2][4][6] |
| InChI Key | NKJIFDNZPGLLSH-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | C1=CC(=CC=C1C#N)--INVALID-LINK--[O-][2][3] |
| EC Number | 210-610-0[2] |
| PubChem CID | 12090[2][4] |
Physicochemical Properties
4-Nitrobenzonitrile is a pale yellow crystalline solid under standard conditions.[4][7] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data for 4-Nitrobenzonitrile
| Property | Value |
| Appearance | Light yellow to beige crystalline powder[3][4][5] |
| Melting Point | 144-149 °C[3][4][8][9] |
| Boiling Point | 315 °C (decomposes)[10] |
| Density | 1.32 g/cm³ at 20°C[10] |
| Water Solubility | 1.65 g/L (slightly soluble)[5][11] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, acetone, dichloromethane, ethyl acetate (B1210297), chloroform, acetic acid, and hot ethanol.[5][7][10] Slightly soluble in ether.[5] |
The solubility of 4-nitrobenzonitrile is temperature-dependent, increasing with a rise in temperature.[7] In binary solvent systems, its solubility is highest in pure ethyl acetate compared to alcohols like methanol, ethanol, and propanol.[12]
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Nitrobenzonitrile. Key spectral data are provided below.
Table 3: Spectroscopic Data for 4-Nitrobenzonitrile
| Spectrum Type | Data and Interpretation |
| ¹H NMR | (400 MHz, CDCl₃) δ: 8.37 (d, J=8.7 Hz, 2H, Ar-H ortho to NO₂), 7.90 (d, J=8.7 Hz, 2H, Ar-H ortho to CN).[13] |
| ¹³C NMR | (101 MHz, CDCl₃) δ: 150.06, 133.50, 124.30, 118.35, 116.80.[13] |
| Infrared (IR) | (KBr) ν: 2227 cm⁻¹ (strong, sharp peak characteristic of C≡N stretching).[13] |
| Mass Spectrometry | Molecular Weight: 148.1189.[14] |
Synthesis and Experimental Protocols
4-Nitrobenzonitrile can be synthesized via several routes, including the dehydration of 4-nitrobenzamide, the Sandmeyer reaction on 4-nitroaniline, and the oxidation of 4-nitrotoluene (B166481) derivatives.[15] A well-established laboratory-scale synthesis involves the reaction of p-nitrobenzoic acid with p-toluenesulfonamide (B41071) and phosphorus pentachloride.
Caption: Key steps in the synthesis of 4-Nitrobenzonitrile.
Experimental Protocol: Synthesis from p-Nitrobenzoic Acid
This protocol is adapted from a procedure published in Organic Syntheses.[15]
Materials:
-
p-Nitrobenzoic acid (0.6 mole)
-
p-Toluenesulfonamide (0.64 mole)
-
Phosphorus pentachloride (1.26 moles)
-
Pyridine (240 ml)
-
5% Sodium hydroxide (B78521) solution
-
Deionized water
Procedure:
-
Reaction Setup: In a 1-liter round-bottomed flask within a fume hood, thoroughly mix p-nitrobenzoic acid and p-toluenesulfonamide.[15]
-
Reagent Addition: Add phosphorus pentachloride to the mixture and stir manually to ensure mixing.[15]
-
Initiation and Heating: Gently warm the mixture using a hot-air bath to initiate the reaction. An initial exothermic reaction may need to be controlled with a cold-water bath.[15]
-
Distillation: Once the initial reaction subsides and the mixture becomes mostly liquid, gradually raise the temperature to 200–205°C. Maintain this temperature until no more phosphorus halides distill over (approx. 30 minutes).[15]
-
Workup: Cool the reaction mixture. Carefully add pyridine and warm gently with stirring until the solid dissolves.[15]
-
Precipitation: Cautiously add 1.1 liters of water to the solution with stirring to precipitate the crude product. The initial addition should be very slow due to the vigorous reaction.[15]
-
Purification: Filter the resulting suspension and wash the solid with water. Suspend the crude solid in 400 ml of 5% sodium hydroxide solution and stir for 30 minutes to remove acidic byproducts.[15]
-
Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 4-Nitrobenzonitrile. The expected yield is 85-90%.[15] Further purification can be achieved by recrystallization from 50% acetic acid.[15]
Chemical Reactivity and Applications
The presence of both the nitro and nitrile functional groups makes 4-Nitrobenzonitrile a versatile building block in organic synthesis.[1][7]
-
Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of a wide range of compounds, including antihypertensive drugs, agents targeting the central nervous system (CNS), and fungicides.[4][10][16]
-
Dyes and Pigments: The chromophoric properties imparted by the nitro group allow for its use in the production of dyes.[1]
-
Material Science: It is applied in the development of advanced materials such as polymers and specialized coatings.[4]
-
Key Reactions: The nitro group can be readily reduced to an amino group, yielding 4-aminobenzonitrile, another crucial industrial intermediate.[1] The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.
Caption: Reduction of 4-Nitrobenzonitrile.
Role in Drug Development: Radiosensitization
Recent research has highlighted the potential of 4-Nitrobenzonitrile as a radiosensitizer in cancer treatment.[1] Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy. Studies suggest that 4-Nitrobenzonitrile can interact with radical species generated during radiotherapy, enhancing the oxidative damage inflicted upon cancer cells.[1]
Caption: Logical workflow of 4-NBN as a radiosensitizer.
Safety and Toxicology
4-Nitrobenzonitrile is classified as a hazardous substance and must be handled with appropriate safety precautions.[1][17]
Table 4: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[2][18] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2][18] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2][18] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[18] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1] All handling should be done in a well-ventilated area or a chemical fume hood.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat and ignition sources.[1][11]
-
Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and hydrogen cyanide.[5][17]
Ecotoxicity: The compound is harmful to aquatic organisms. The 96-hour LC50 for the fathead minnow (Pimephales promelas) is 24.4 mg/L.[18] Proper disposal in accordance with local regulations is mandatory to prevent environmental contamination.[18]
References
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- 9. chemsynthesis.com [chemsynthesis.com]
- 10. nbinno.com [nbinno.com]
- 11. jnfuturechemical.com [jnfuturechemical.com]
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